Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Overview
Description
Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Based on the structure of the compound and the known effects of similar compounds, it could potentially affect various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Based on the structure of the compound and the known effects of similar compounds, it could potentially have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining mitochondrial function and protecting cells under stress conditions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect neuronal cells from ischemic-like conditions by enhancing mitochondrial protein O-GlcNAcylation . This modification improves mitochondrial homeostasis, bioenergy, and inhibits mitochondrial apoptosis pathways, thereby promoting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification linking metabolism to cellular function . This enhancement is achieved by binding to specific sites on the proteins, thereby modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its protective effects on mitochondrial function over extended periods under in vitro conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects on neuronal cells, while higher doses may lead to toxic or adverse effects. The threshold for these effects needs to be carefully determined to optimize its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate O-GlcNAcylation, a key metabolic process linking glucose metabolism to cellular function . This interaction affects metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It primarily targets mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of sodium acetate and acetic acid to yield the thiazole ring. The final step involves the carboxylation of the thiazole ring to form the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities with Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.
Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine are structurally related.
Uniqueness
This compound is unique due to the combination of the methoxyphenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
sodium;4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S.Na/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSEIJKLCGMKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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